molecular formula C14H11ClN2O2S B2715604 1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 571150-67-9

1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B2715604
CAS No.: 571150-67-9
M. Wt: 306.76
InChI Key: CBYFTRBPUXVCOQ-UHFFFAOYSA-N
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Description

Evolution of Heterocyclic Chemistry Leading to Thieno[2,3-c]pyrazole Compounds

Heterocyclic chemistry, the study of cyclic structures containing multiple elements, has been pivotal in drug discovery since the 19th century. The foundational work on pyrrole (1834) and thiophene (1883) established methods for synthesizing five-membered aromatic heterocycles. By the mid-20th century, chemists began fusing aromatic rings to create bicyclic systems, combining the electronic properties of thiophene with the pharmacological versatility of pyrazoles. Thieno[2,3-c]pyrazoles, characterized by a thiophene ring fused to a pyrazole at the 2,3-position, emerged as part of this trend.

Key milestones include:

  • 1950s : Development of Hantzsch-Widman nomenclature, enabling systematic classification of fused heterocycles.
  • 1970s : Discovery that thienopyrazoles exhibit enhanced aromatic stability compared to monocyclic analogs, enabling functionalization at multiple positions.
  • 1990s : Application of cross-coupling reactions to introduce substituents like methyl and aryl groups, critical for modulating bioactivity.

The synthesis of thieno[2,3-c]pyrazoles often involves cyclization strategies, such as the Jacobson reaction, which converts ortho-methyl amines into pyrazoles via N-acetylation and nitrosation. Early routes suffered from low yields (5–12%), but optimized methods using enaminones and hydrazine derivatives improved efficiency.

Table 1: Key Heterocyclic Precursors to Thieno[2,3-c]pyrazoles
Precursor Role in Synthesis
5-Chloropyrazole-4-carboxaldehyde Provides pyrazole core for fusion
Methyl thioglycolate Introduces thiophene sulfur atom
2,5-Dimethoxytetrahydrofuran Facilitates Paal-Knorr pyrrole formation

Historical Development of Substituted Thieno[2,3-c]pyrazole Derivatives

Substituted thieno[2,3-c]pyrazoles gained prominence in the 2000s as researchers sought to fine-tune their electronic and steric profiles. The introduction of a 4-chlorophenylmethyl group at the N1 position and a methyl group at C3 marked a significant advance, as these substituents improved metabolic stability and receptor affinity.

Critical innovations include:

  • Functionalization at C5 : Early derivatives featured ester groups (e.g., methyl carboxylate), but hydrolysis to carboxylic acids enhanced water solubility, crucial for in vivo applications.
  • Aryl Substitution : The 4-chlorophenyl group, first reported in 2005, provided steric bulk and electron-withdrawing effects, stabilizing the molecule against oxidative degradation.
  • Regioselective Synthesis : Advances in directing group chemistry enabled precise substitution at C3 and C5, avoiding isomeric mixtures.

For example, Haider et al. (2005) demonstrated that treating 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde with methyl thioglycolate yields methyl 4-amino-3-methyl-1-phenyl-thieno[2,3-c]pyrazole-5-carboxylate, a direct precursor to carboxylic acid derivatives.

Emergence of 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid in Scientific Literature

This compound first appeared in synthetic studies circa 2012, building on methodologies for bis-heterocyclic systems. Its structure combines three pharmacophoric elements:

  • Thieno[2,3-c]pyrazole core : Provides planar aromaticity for π-π interactions.
  • 4-Chlorophenylmethyl group : Enhances lipophilicity and modulates electron density.
  • Carboxylic acid at C5 : Improves aqueous solubility and enables salt formation.

The synthesis typically involves:

  • Cyclocondensation : Reacting enaminones with hydrazine derivatives to form the pyrazole ring.
  • N-Alkylation : Introducing the 4-chlorophenylmethyl group via nucleophilic substitution.
  • Ester Hydrolysis : Converting the C5 ester to a carboxylic acid using alkaline conditions.

Recent applications focus on its potential as a kinase inhibitor scaffold, leveraging the carboxylic acid’s ability to coordinate with ATP-binding sites. However, detailed biological data remain limited, as most studies prioritize synthetic methodology over pharmacological profiling.

The compound’s crystallization and X-ray diffraction analysis (unpublished data) confirm a coplanar arrangement of the thiophene and pyrazole rings, with the 4-chlorophenyl group adopting a perpendicular orientation to minimize steric clash. This structural motif is shared with antihypertensive agents like losartan, suggesting untapped therapeutic potential.

Structural Comparison with Related Compounds

Feature This compound Losartan (Cozaar®)
Core Structure Thieno[2,3-c]pyrazole Biphenyltetrazole
Key Substituent 4-Chlorophenylmethyl Imidazole-methyl
Ionizable Group Carboxylic acid (-COOH) Tetrazole (-CN~4~)
Bioactivity Kinase inhibition (hypothesized) Angiotensin II antagonism

This comparison underscores the compound’s uniqueness among heterocyclic therapeutics, merging features of traditional anti-inflammatory pyrazoles with modern kinase inhibitor design principles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-8-11-6-12(14(18)19)20-13(11)17(16-8)7-9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYFTRBPUXVCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thieno[2,3-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the thieno[2,3-c]pyrazole intermediate with a chlorophenylmethyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Anti-inflammatory Activity

Research has shown that derivatives of thieno[2,3-c]pyrazole compounds exhibit significant anti-inflammatory activities. In a study examining the effects of similar compounds, it was found that they inhibit pro-inflammatory cytokines, which are involved in chronic inflammatory diseases. The mechanism involves the modulation of the NF-kB signaling pathway, leading to reduced inflammation markers in vitro and in vivo models .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells. The mechanism involves the activation of caspases and the modulation of cell cycle progression .

Case Study: Breast Cancer

In a specific case study, 1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid was tested against MCF7 cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

Additionally, thieno[2,3-c]pyrazole derivatives have shown promising antimicrobial activities. Studies indicate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity while minimizing environmental impact.

Synthetic Route Example

A common synthetic pathway includes:

  • Formation of Thieno-Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Chlorination : Introduction of the chlorophenyl group via electrophilic aromatic substitution.
  • Carboxylation : Final introduction of the carboxylic acid functional group through carbon dioxide incorporation under basic conditions.

This route has been optimized for higher yields and shorter reaction times compared to traditional methods .

Activity TypeCell LineIC50 (µM)Reference
Anti-inflammatoryRAW 264.710
AnticancerMCF715
AntimicrobialStaphylococcus aureus20
AntimicrobialEscherichia coli25

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

Key structural analogs differ in the substituents on the benzyl group, heterocyclic core, or methyl group. Below is a comparative analysis:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Suppliers/Pricing
1-[(4-Chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 4-Cl-benzyl C₁₄H₁₁ClN₂O₂S 306.77 Enamine Ltd, Santa Cruz Biotechnology
1-(4-Fluoro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 4-F-benzyl C₁₄H₁₁FN₂O₂S 306.31 Santa Cruz Biotechnology ($197/250 mg)
1-(2-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 2-Cl-phenyl C₁₃H₁₀ClN₂O₂S 292.75 Discontinued (CymitQuimica)
1-(4-Chlorophenyl)-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 4-Cl-phenyl, 3-phenyl C₁₈H₁₂ClN₂O₂S 354.82 Enamine Ltd
1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 2,6-diCl-benzyl C₁₄H₁₀Cl₂N₂O₂S 341.21 Leap Chem Co., Ltd
Key Observations :
  • The 2,6-dichloro analog may exhibit steric hindrance, reducing bioavailability .
  • Steric and Solubility Profiles : Replacing the benzyl group with a phenyl (e.g., 3-phenyl analog) increases molecular weight and lipophilicity, which could impact membrane permeability .

Supplier Availability and Pricing

Table 2: Commercial Availability and Cost
Compound Name Supplier Purity Price (USD) Availability
1-[(4-Chlorophenyl)methyl]-3-methyl-...-5-carboxylic acid Enamine Ltd Not specified Custom quote Temporary out of stock
1-(4-Fluoro-benzyl)-3-methyl-...-5-carboxylic acid Santa Cruz Biotechnology 95% $197 (250 mg) In stock
1-(2,6-Dichloro-benzyl)-3-methyl-...-5-carboxylic acid Leap Chem Co., Ltd Not specified Custom quote Available

Biological Activity

The compound 1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS No. 571150-67-9) is a thieno[2,3-c]pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C14H11ClN2O2SC_{14}H_{11}ClN_{2}O_{2}S, with a molecular weight of approximately 306.77 g/mol. The compound features a thieno[2,3-c]pyrazole core with a chlorophenyl substituent, which is significant for its biological activity.

Biological Activity Overview

Research indicates that thieno[2,3-c]pyrazole derivatives exhibit various biological activities, including anticancer and anti-inflammatory effects. The following sections detail specific findings related to the compound's biological activities.

Anticancer Activity

Several studies have evaluated the anticancer potential of thieno[2,3-c]pyrazole derivatives:

  • Mechanism of Action : Thieno[2,3-c]pyrazoles have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, they can disrupt the activity of kinases such as Aurora-A, which is crucial for cell cycle progression.
  • Cell Line Studies :
    • In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
      • MCF7 (breast cancer) : IC50 values were reported around 0.46 µM.
      • NCI-H460 (lung cancer) : IC50 values ranged from 0.39 µM to 0.42 µM depending on the derivative tested.
    • These results indicate significant potency compared to standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent:

  • COX Inhibition : It has been reported to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Specific derivatives demonstrated IC50 values similar to celecoxib, a well-known COX inhibitor .
  • In Vivo Studies : Animal models of inflammation (e.g., carrageenan-induced paw edema) have shown that thieno[2,3-c]pyrazole derivatives can significantly reduce inflammation markers .

Structure-Activity Relationship (SAR)

Understanding the SAR of thieno[2,3-c]pyrazole compounds is crucial for optimizing their efficacy:

  • Substituents on the pyrazole ring influence both anticancer and anti-inflammatory activities.
  • The presence of electron-withdrawing groups (like chlorine) enhances potency by increasing electron density on the pyrazole nitrogen atoms, facilitating interaction with biological targets .

Data Summary Table

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Cell Line/Model IC50 Value (µM) Reference
AnticancerMCF70.46
AnticancerNCI-H4600.39
Anti-inflammatoryCOX InhibitionComparable to celecoxib
In vivo inflammationCarrageenan modelSignificant reduction in edema

Case Studies

  • Case Study on MCF7 Cells : A study focused on the effects of thieno[2,3-c]pyrazole derivatives on MCF7 cells revealed that compounds with specific substitutions led to enhanced apoptosis compared to untreated controls.
  • In Vivo Efficacy : In animal models, compounds derived from thieno[2,3-c]pyrazoles showed significant tumor growth inhibition without major side effects, indicating their potential for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid?

Methodological Answer: The compound can be synthesized via multi-step heterocyclic reactions. A common approach involves:

Biginelli-like cyclization : Condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde derivatives) with thioureas or acetoacetate esters to form the pyrazole core .

Thieno[2,3-c]pyrazole ring closure : Reaction of intermediates with sulfur-containing reagents (e.g., Lawesson’s reagent) under reflux conditions .

Carboxylic acid functionalization : Hydrolysis of ester-protected intermediates using NaOH/EtOH or H₂SO₄/H₂O .
Key Optimization Tips :

  • Use column chromatography (silica gel, hexane/EtOAc gradient) for purification .
  • Monitor reaction progress via TLC (Rf ~0.3 in 3:7 hexane/EtOAc) .

Q. How should researchers characterize this compound for structural confirmation?

Methodological Answer: Employ a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for signals confirming the thienopyrazole core (e.g., δ 6.8–7.5 ppm for aromatic protons, δ 160–170 ppm for carboxylic acid carbonyl) .
  • HPLC-MS : Use C18 columns (acetonitrile/0.1% formic acid) to verify purity (>95%) and molecular ion peaks (e.g., m/z 333.05 [M+H]⁺) .
  • Elemental Analysis : Confirm %C, %H, %N alignment with theoretical values (e.g., C: 54.62%, H: 3.64%, N: 10.09%) .

Q. What solvents are optimal for dissolving this compound in biological assays?

Methodological Answer: The compound exhibits limited aqueous solubility. Use:

  • Polar aprotic solvents : DMSO (10–20 mM stock solutions).
  • Co-solvent systems : 0.1% Tween-80 in PBS or 5% ethanol/saline for in vitro studies .
    Critical Note : Sonication (30 min) and gentle heating (40°C) improve dissolution. Avoid prolonged exposure to light due to thienopyrazole photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer: Focus on modifying key substituents:

4-Chlorophenyl group : Replace with fluorophenyl or methoxyphenyl to assess electronic effects .

Methyl group at position 3 : Substitute with bulkier alkyl chains (e.g., isopropyl) to evaluate steric impact on target binding .

Carboxylic acid moiety : Convert to amides or esters to probe hydrogen-bonding interactions .
Experimental Design :

  • Synthesize 10–15 analogs using parallel combinatorial chemistry.
  • Test against relevant biological targets (e.g., kinase enzymes) using fluorescence polarization assays .

Q. How to resolve contradictory bioactivity data reported for this compound in literature?

Methodological Answer: Contradictions often arise from assay variability. Mitigate by:

Standardizing protocols : Use identical cell lines (e.g., HEK293 for kinase inhibition) and incubation times (24–48 hr) .

Control for solvent effects : Ensure DMSO concentrations ≤0.1% in all assays.

Validate via orthogonal assays : Cross-check enzyme inhibition (IC₅₀) with cellular viability (MTT assay) .

Q. What computational methods are suitable for modeling this compound’s interactions with protein targets?

Methodological Answer:

Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for kinase targets). Focus on the carboxylic acid group’s interaction with catalytic lysine residues .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å acceptable) .

QSAR modeling : Generate 2D descriptors (e.g., logP, topological polar surface area) to correlate with activity data .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hr. Monitor degradation via HPLC (retention time shifts >5% indicate instability) .

Thermal stability : Use DSC/TGA to determine decomposition temperatures (typical range: 180–220°C) .

Light sensitivity : Expose to UV (254 nm) for 48 hr; quantify degradation products via LC-MS .

Q. What strategies mitigate challenges in multi-step synthesis of this compound?

Methodological Answer: Common pitfalls include low yields in cyclization steps. Solutions:

Optimize catalyst systems : Use p-toluenesulfonic acid (10 mol%) for efficient ring closure .

Protect reactive groups : Temporarily esterify the carboxylic acid to prevent side reactions .

Scale-up considerations : Replace batch reactors with flow chemistry setups for reproducible thienopyrazole formation .

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